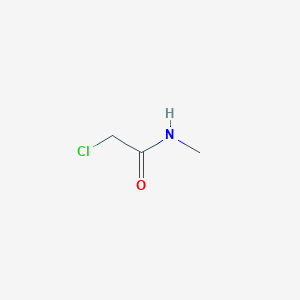

2-Chloro-N-methylacetamide

説明

特性

IUPAC Name |

2-chloro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZLOOPIXHWKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242065 | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-30-0 | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-METHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW385P414 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-N-methylacetamide CAS number and properties

An In-depth Technical Guide to 2-Chloro-N-methylacetamide for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It moves beyond a simple data sheet to provide foundational knowledge, practical application insights, and critical safety protocols for this compound (CAS No. 96-30-0), a versatile and highly reactive intermediate. The structure of this document is designed to follow a logical workflow, from fundamental identification and synthesis to its application and safe handling, ensuring a holistic understanding of its utility in a laboratory and process chemistry setting.

Core Identification and Molecular Structure

This compound is a key bifunctional organic compound, featuring both a reactive chloroacetyl group and a secondary amide. This unique combination makes it an important building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its identity is unequivocally established by a set of unique identifiers.

| Identifier | Value | Source |

| CAS Number | 96-30-0 | [1][3][4][5] |

| Molecular Formula | C₃H₆ClNO | [1][3][4][5] |

| IUPAC Name | This compound | [5] |

| Molecular Weight | 107.54 g/mol | [3][4][5] |

| InChI Key | HOZLOOPIXHWKCI-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | CNC(=O)CCl | [1][5] |

| EINECS Number | 202-497-1 | [1][3] |

| Synonyms | N-Methyl-2-chloroacetamide, N-Methylchloroacetamide, α-Chloro-N-methylacetamide | [1][4][5] |

graph "2_Chloro_N_methylacetamide_Structure" { layout=neato; node [shape=plaintext]; edge [fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; Cl [label="Cl", pos="-1.2,0.3!", fontcolor="#34A853"]; C2 [label="C", pos="1,0.5!", fontcolor="#202124"]; O [label="O", pos="1.1,1.5!", fontcolor="#EA4335"]; N [label="N", pos="2.1,0!"]; H_N [label="H", pos="2.9,0.3!"]; C3 [label="C", pos="2.4,-1!"]; H1_C3 [label="H", pos="1.8,-1.5!"]; H2_C3 [label="H", pos="3.1,-1.2!"]; H3_C3 [label="H", pos="2.7,-0.5!"]; H1_C1 [label="H", pos="-0.2, -0.9!"]; H2_C1 [label="H", pos="0.2, -0.9!"];

// Bonds C1 -- Cl [label=""]; C1 -- C2 [label=""]; C2 -- O [label="=", len=0.8]; C2 -- N [label=""]; N -- H_N [label=""]; N -- C3 [label=""]; C3 -- H1_C3 [style=invis]; // for positioning C3 -- H2_C3 [style=invis]; // for positioning C3 -- H3_C3 [style=invis]; // for positioning C1 -- H1_C1 [style=invis]; C1 -- H2_C1 [style=invis]; }

Caption: Chemical structure of this compound.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound typically appears as a white to off-white solid, though it can also exist as a colorless to pale yellow liquid depending on purity and ambient temperature.[1][6] Its solubility in both water and common organic solvents like ethanol and acetone provides significant flexibility for its use in diverse reaction media.[1]

| Property | Value | Notes |

| Appearance | White to almost white powder, lump, or fused solid | [1][7] |

| Melting Point | 38-47 °C | [6][7] Sources vary slightly. |

| Boiling Point | ~218-220 °C (at 760 mmHg) | [1] |

| 116 °C (at 20 mmHg) | [6] | |

| Density | ~1.13-1.18 g/cm³ | [1][3] |

| Solubility | Soluble in water, ethanol, acetone, DMSO (slightly), Methanol (slightly) | [1][3] |

| pKa | 14.38 ± 0.46 (Predicted) | [1][3] |

The compound is stable under normal storage conditions but can undergo hydrolysis in the presence of strong acids or bases and may react with strong oxidizing agents.[1] Its relatively low melting point is a key practical consideration; it can be handled as a solid but may melt into a low-viscosity liquid slightly above standard room temperature, simplifying certain liquid-phase reaction setups.

Synthesis and Core Reactivity

Common Synthesis Protocol

The most prevalent and industrially scalable synthesis of this compound involves the acylation of methylamine with chloroacetyl chloride.[2] This is a classic nucleophilic acyl substitution reaction. The causality behind the choice of reagents and conditions is critical: methylamine acts as the nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed at low temperatures (-20 °C to 5 °C) to control its exothermic nature and to minimize side reactions, such as the further reaction of the product with methylamine.[2]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Literature)[2][3]

-

Preparation: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, prepare an aqueous solution of methylamine. For example, add methylamine hydrochloride (1.10 mol) to an aqueous solution of sodium hydroxide (2.15 mol) to generate the free base in situ.[2] Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve chloroacetyl chloride (1.0 mol) in a suitable organic solvent like dichloromethane (DCM) and cool the solution to 0 °C.

-

Reaction: Add the chloroacetyl chloride solution dropwise to the cold, stirred methylamine solution, ensuring the temperature does not exceed 5 °C. The use of a base (like NaOH or Na₂CO₃) is crucial to neutralize the HCl byproduct generated during the acylation.

-

Completion: After the addition is complete, continue stirring at a low temperature for at least one hour to ensure the reaction goes to completion.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated, washed with brine until neutral, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation or recrystallization to yield high-purity this compound.[2]

Mechanism of Reactivity

The synthetic utility of this compound stems from the electrophilic nature of the α-carbon (the carbon atom adjacent to the carbonyl group). The chlorine atom is an excellent leaving group, making this carbon a prime target for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the N-methylacetamido moiety onto a wide range of nucleophiles, including amines, thiols, and carbanions.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 96-30-0 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 96-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methylacetamide, a halogenated amide derivative, serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an electrophilic chloroacetyl group and a nucleophilic secondary amide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for its effective utilization in drug design, process development, and quality control. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this versatile reagent.

Chemical Identity and Structure

This compound is systematically named this compound according to IUPAC nomenclature.[1] It is also commonly referred to as N-methyl-2-chloroacetamide or N-methylchloroacetamide.[1][2] The molecule consists of an acetamide backbone where a chlorine atom is substituted at the alpha-carbon, and a methyl group is attached to the amide nitrogen.

The structural representation and key identifiers are provided below:

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or lump.[2][5] Colorless to pale yellow liquid.[2] | [2][5] |

| Melting Point | 38-40 °C[4][6], 42.0 to 46.0 °C[5], 44 °C[5], 50.05 °C[7] | [4][5][6][7] |

| Boiling Point | 112-115 °C at 20 mmHg[4], 116 °C at 20 mmHg[5], 218-220 °C[2], 242.7 °C[7], 258.3 °C at 760 mmHg[6] | [2][4][5][6][7] |

| Density | ~1.18 g/cm³[2], 1.127 ± 0.06 g/cm³ (Predicted)[4][8], 1.14 g/cm³[7], 1.1 ± 0.1 g/cm³[6] | [2][4][6][7][8] |

| Solubility | Soluble in water.[2][5] Soluble in organic solvents such as ethanol and acetone.[2] Slightly soluble in DMSO and Methanol.[4][8] | [2][4][5][8] |

| pKa | 14.38 ± 0.46 (Predicted)[2][4][8] | [2][4][8] |

| Flash Point | 80.72 °C[7], 110.0 ± 22.6 °C[6] | [6][7] |

| LogP | -0.82[6] | [6] |

Discussion of Properties:

The reported physical state of this compound varies, with some sources describing it as a white to off-white solid and others as a colorless to pale yellow liquid.[2][5] This discrepancy is likely due to the compound's low melting point, which is reported in a range of 38-50.05 °C.[4][5][6][7] At ambient temperatures, it may exist as either a solid or a liquid, or a semi-solid.

The boiling point also shows considerable variation across different sources, which can be attributed to the different pressures at which the measurements were taken.[2][4][5][6][7] It is a relatively dense compound, with a density of approximately 1.1-1.2 g/cm³.[2][4][6][7]

Its solubility in water and common organic solvents like ethanol and acetone makes it a versatile reagent for a variety of reaction conditions.[2][5] The predicted pKa of around 14.4 suggests that the amide proton is weakly acidic.[2][4][8]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acylation of methylamine with chloroacetyl chloride.[9] This reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Methylamine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Chloroacetyl chloride

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine hydrochloride (1.0 eq) and sodium carbonate (4.0 eq) in water.

-

Cool the mixture in an ice bath to 0-5 °C with vigorous stirring.

-

Slowly add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[8]

-

Extract the aqueous mixture with ethyl acetate (2x).[8]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[8]

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

The product can be further purified by distillation or recrystallization if necessary.

Spectral Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a doublet for the N-methyl protons, a singlet for the α-chloro methylene protons, and a broad singlet for the amide proton.[9]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon attached to chlorine, and the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and the C-Cl stretch.[1]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[1][10] The fragmentation pattern can further confirm the structure.

Reactivity and Stability

This compound is a stable compound under normal storage conditions.[2][11] It should be stored in a cool, dry place away from incompatible materials.[2]

Key Reactivity:

-

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic attack, making it a useful precursor for introducing the N-methylacetamido moiety into other molecules.

-

Hydrolysis: It may undergo hydrolysis in the presence of strong acids or bases.[2]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[2][11]

Safety and Hazard Information

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][11] It may also cause respiratory irritation.[1][11]

GHS Hazard Statements:

-

H301: Toxic if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Handle in a well-ventilated area or under a chemical fume hood.[11]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

Wash hands thoroughly after handling.[11]

-

Store in a secure, locked-up area.[11]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] A notable example is its use in the preparation of piperidinylamino pyrrolopyrimidines, which act as selective Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and organ transplant rejection.[8] It is also an intermediate in the synthesis of Lumateperone, a drug used to treat schizophrenia.[9]

The reactivity of the chloroacetyl group allows for its conjugation to various molecular scaffolds, making it a versatile tool in medicinal chemistry for the development of novel therapeutic agents.

Experimental Workflow for Purity Determination by HPLC

The following workflow outlines a general procedure for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for purity determination by HPLC.

Conclusion

This compound is a fundamentally important reagent with well-defined physicochemical properties that underpin its utility in synthetic chemistry. Its accessibility through straightforward synthetic routes and its predictable reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and analytical characterization, as detailed in this guide, is crucial for its safe and effective application in the laboratory and beyond. The continued exploration of its synthetic potential will undoubtedly lead to the discovery of new and valuable molecules with diverse applications.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 66773, this compound.

- Chemchart. This compound (96-30-0).

- Chemsrc. This compound | CAS#:96-30-0.

- National Institute of Standards and Technology. This compound - Mass spectrum (electron ionization).

Sources

- 1. This compound | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 96-30-0 [m.chemicalbook.com]

- 5. This compound | 96-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | CAS#:96-30-0 | Chemsrc [chemsrc.com]

- 7. This compound (96-30-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. This compound | 96-30-0 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylacetamide

Introduction

2-Chloro-N-methylacetamide (C₃H₆ClNO, CAS No: 96-30-0) is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its precise molecular structure and purity are critical for ensuring the desired outcome and safety of subsequent reactions. Spectroscopic analysis provides a definitive, non-destructive method for confirming the structural integrity of this compound. This guide offers an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, chemists, and quality control professionals. It moves beyond a simple presentation of data, providing insights into the causal relationships between molecular structure and spectral output, detailed experimental protocols grounded in safety, and a self-validating framework for analysis.

Molecular Structure and Analytical Workflow

A robust analytical workflow is essential for the unambiguous identification of this compound. The process involves sequential analysis using complementary spectroscopic techniques, each providing unique and confirmatory structural information.

Caption: Molecular structure and atom assignment for this compound. [2] ¹H NMR Spectrum Analysis:

-

A signal at approximately 2.8 ppm corresponds to the three protons of the N-methyl group (CH₃) . It appears as a doublet due to coupling with the adjacent N-H proton.

-

A signal around 4.0 ppm is assigned to the two protons of the chloromethyl group (CH₂Cl) . This appears as a singlet because there are no protons on the adjacent carbonyl carbon. The downfield shift is caused by the strong electron-withdrawing effect of the adjacent chlorine atom.

-

A broad signal typically observed around 6.5-7.5 ppm is attributed to the amide proton (N-H) . Its chemical shift can be variable and the peak is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum Analysis:

-

The N-methyl carbon (CH₃) resonates at approximately 26 ppm .

-

The chloromethyl carbon (CH₂Cl) is found further downfield at about 43 ppm , deshielded by the electronegative chlorine atom.

-

The carbonyl carbon (C=O) of the amide group appears significantly downfield, typically around 167 ppm , which is characteristic for this functional group.

Data Summary: NMR

| ¹H NMR Data | ||||

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| N-H | ~7.1 | Broad Singlet | 1H | Shift can be variable. |

| CH₂Cl | 4.04 | Singlet | 2H | Deshielded by Cl and C=O. |

| N-CH₃ | 2.83 | Doublet | 3H | Coupled to the N-H proton. |

| ¹³C NMR Data | ||||

| Assignment | Chemical Shift (δ) ppm | Notes | ||

| C=O | 167.1 | Typical amide carbonyl shift. | ||

| CH₂Cl | 42.8 | Deshielded by Chlorine. | ||

| N-CH₃ | 26.4 | Shielded aliphatic carbon. | ||

| (Note: Data sourced from Spectral Database for Organic Compounds, AIST, Japan) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Theoretical Principles

Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). The presence of sharp, strong absorptions in specific regions of the spectrum provides compelling evidence for the presence of corresponding functional groups.

Experimental Protocol: FTIR Analysis

-

Technique Selection : Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Sample Application : Place a small amount of the this compound powder directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Subtraction : A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by features characteristic of a secondary amide.

-

A strong, sharp absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration .

-

The most intense peak in the spectrum appears at approximately 1650 cm⁻¹ , which is the classic region for the C=O stretching vibration (Amide I band) .

-

A band around 1550 cm⁻¹ corresponds to the N-H bending vibration (Amide II band) .

-

Absorptions in the 2900-3000 cm⁻¹ range are due to C-H stretching of the methyl and methylene groups.

-

A distinct band in the fingerprint region, typically around 700-800 cm⁻¹ , can be assigned to the C-Cl stretching vibration .

Data Summary: IR

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~2950 | Medium | C-H Stretch (aliphatic) |

| ~1650 | Very Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~750 | Medium-Strong | C-Cl Stretch |

| (Note: Data sourced from Spectral Database for Organic Compounds, AIST, Japan) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For this guide, we focus on Electron Ionization (EI), a common and highly informative technique.

Theoretical Principles

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and plots their relative abundance.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation using a Gas Chromatograph (GC-MS).

-

Ionization : Bombard the vaporized sample with a beam of 70 eV electrons.

-

Mass Analysis : Separate the resulting ions by their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions and record their abundance, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and key structural fragments.

-

Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z 107 and 109, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of abundance. The presence of this isotopic pattern is a definitive indicator of a chlorine-containing compound.

-

Base Peak : The most abundant peak (base peak) is observed at m/z 58 . This corresponds to the stable fragment [CH₃NHCO]⁺, formed by the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), losing the •CH₂Cl radical.

-

Other Fragments : A peak at m/z 49 ([CH₂Cl]⁺) is also observed.

Caption: Primary fragmentation pathway for this compound in EI-MS.

Data Summary: Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 109 | ~10 | [M+2]⁺• (³⁷Cl isotope) |

| 107 | ~30 | [M]⁺• (³⁵Cl isotope) |

| 58 | 100 | [CH₃NHCO]⁺ |

| 49 | ~20 | [CH₂³⁵Cl]⁺ |

| (Note: Data sourced from NIST WebBook and Spectral Database for Organic Compounds, AIST) |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups, particularly the secondary amide and alkyl halide moieties. Finally, mass spectrometry confirms the molecular weight, elemental composition (presence of chlorine), and provides a fragmentation pattern consistent with the proposed structure. By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical intermediate with a high degree of confidence.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan.

Sources

The Solubility of 2-Chloro-N-methylacetamide in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N-methylacetamide in organic solvents. As a key building block in pharmaceutical synthesis, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document delves into the theoretical underpinnings of its solubility, presents available qualitative and quantitative data, and offers detailed, field-proven experimental protocols for its determination. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this important chemical intermediate.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound (CAS No. 96-30-0) is a versatile bifunctional molecule incorporating both a reactive chloroacetyl group and a secondary amide.[1][2] This unique structure renders it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its applications span from the creation of novel therapeutic agents to the modification of existing drug molecules to enhance their efficacy or pharmacokinetic profiles.

The successful application of this compound in synthetic chemistry is intrinsically linked to its solubility in various reaction media. Proper solvent selection is critical for achieving optimal reaction kinetics, managing reaction exotherms, ensuring product purity, and facilitating downstream processing, including crystallization and isolation. A thorough understanding of its solubility behavior in a range of organic solvents is, therefore, not merely a matter of convenience but a fundamental prerequisite for efficient and scalable pharmaceutical development.

This guide aims to provide an in-depth exploration of the solubility of this compound, moving beyond general statements to offer a practical and scientifically grounded resource for the laboratory professional.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClNO | [3][4] |

| Molecular Weight | 107.54 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 112-115 °C at 20 mmHg | [2] |

| Density | ~1.18 g/cm³ | [1] |

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a general but powerful framework for predicting solubility. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in organic solvents is dictated by a combination of factors:

-

Polarity: The presence of the amide and chloro groups imparts significant polarity to the molecule. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This suggests good solubility in polar protic and aprotic solvents.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a key determinant of solubility in protic solvents like alcohols. The N-H and C=O groups of the amide functionality are prime sites for hydrogen bonding with solvent molecules.[5]

-

Hydrophobic Interactions: The methyl group and the chlorinated methylene group introduce some nonpolar character, which can influence solubility in less polar solvents.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile of this compound

Qualitative Solubility:

Sources indicate that this compound is generally soluble in polar organic solvents.

Quantitative Solubility Data of Structurally Related Compounds:

To provide a more quantitative perspective, the solubility data for acetamide, 2-chloroacetamide, and N-methylacetamide are presented below. These compounds represent the parent amide, the chlorinated analog without N-methylation, and the N-methylated analog without chlorination, respectively. This comparative approach allows for an estimation of the influence of the chloro and N-methyl groups on solubility.

| Compound | Solvent | Solubility | Temperature (°C) | Source(s) |

| Acetamide | Water | 2000 g/L | Not Specified | [6] |

| Ethanol | 500 g/L | Not Specified | [6][7] | |

| Pyridine | 166.67 g/L | Not Specified | [6][7] | |

| Chloroform | Soluble | Not Specified | [6] | |

| Glycerol | Soluble | Not Specified | [6] | |

| Benzene | Soluble | Not Specified | [6] | |

| 2-Chloroacetamide | Water | 100 g/L (10 parts) | Not Specified | [8][9] |

| Methanol | 100 g/L (1 g/10 mL) | Not Specified | [8][9] | |

| Absolute Ethanol | 100 g/L (10 parts) | Not Specified | [8][9] | |

| Diethyl Ether | Very slightly soluble | Not Specified | [8] | |

| N-Methylacetamide | Water | Miscible | Not Specified | [5][10] |

| Ethanol | Miscible | Not Specified | [5][10] | |

| Methanol | Soluble | Not Specified | [5] | |

| Acetone | Miscible | Not Specified | [5][10] | |

| Benzene | Soluble | Not Specified | [11] | |

| Chloroform | Soluble | Not Specified | [12] | |

| Ether | Soluble | Not Specified | [11] | |

| This compound | Water | 100,089 mg/L | Not Specified | [13] |

Interpretation of the Data:

-

The high water solubility of acetamide and N-methylacetamide highlights the dominant role of the amide group in forming hydrogen bonds with water.

-

The introduction of a chloro group in 2-chloroacetamide appears to decrease the solubility in water and ethanol compared to acetamide, likely due to an increase in molecular size and a change in the electronic properties of the molecule.

-

N-methylation, as seen in N-methylacetamide, leads to high miscibility in polar protic and aprotic solvents. The replacement of a hydrogen atom with a methyl group on the nitrogen reduces the hydrogen bond donating capacity but does not significantly hinder its ability to act as a hydrogen bond acceptor.

Based on this comparative analysis, it can be inferred that this compound will exhibit good solubility in polar organic solvents, with the exact values being a balance between the solubilizing effect of the N-methyl amide group and the potential solubility-reducing effect of the chloro group.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is indispensable. The following protocols are industry-standard methods that can be adapted for this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][14]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of crystalline this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach thermodynamic equilibrium.

-

Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Centrifugation: Guarantees that the analyzed sample is free of undissolved microparticles, which would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Diagram: Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility via the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, alternative to chromatographic methods.[9][12][15][16]

Objective: To determine the mass of dissolved this compound in a known mass or volume of solvent.

Step-by-Step Protocol:

-

Prepare a saturated solution and equilibrate as described in the Shake-Flask Method (Steps 1 and 2).

-

Sample Collection:

-

After equilibration and settling of the excess solid, carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the solute.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the residue to a constant weight in a vacuum oven.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The solubility can be expressed as mass of solute per volume of solvent.

-

Causality Behind Experimental Choices:

-

Pre-weighed Container: Essential for accurately determining the mass of the dissolved solid.

-

Controlled Evaporation: Prevents loss of solute due to splattering or aerosol formation and avoids thermal degradation.

-

Drying to Constant Weight: Ensures that all residual solvent has been removed, providing an accurate mass of the solute.

Advanced Concepts: Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which can then be used to predict solubility.[2][17][18][19] The UNIFAC model breaks down molecules into their constituent functional groups and calculates thermodynamic properties based on the interactions between these groups.

-

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvation): This is a more advanced quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, with good accuracy.[1][20][21][22] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

These predictive tools are particularly valuable in the early stages of drug development for high-throughput screening of potential solvents and for prioritizing experimental work.

Diagram: Logical Framework for Solubility Prediction and Determination

Caption: Interplay of predictive and experimental approaches in solubility studies.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. While comprehensive quantitative data for this specific compound is limited, a strong understanding of its solubility behavior can be derived from its physicochemical properties and by comparison with structurally related amides. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method, provide a robust framework for accurate and reproducible solubility determination. By integrating theoretical principles with empirical data, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful synthetic and formulation outcomes.

References

- N-Methylacetamide - Solubility of Things. (n.d.). Solubility of Things.

- Acetamide - Sciencemadness Wiki. (2020, February 29). Sciencemadness.

- Acetamide | Solubility of Things. (n.d.). Solubility of Things.

- Acetamide - Wikipedia. (n.d.). Wikipedia.

- ACETAMIDE - Ataman Kimya. (n.d.). Ataman Kimya.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). BioAssay Systems.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Pharmaceutical Sciences.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Regulations.gov.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University Publications.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). National Journal of Pharmaceutical Sciences.

- GRAVIMETRIC | PDF | Solubility | Analytical Chemistry - Scribd. (n.d.). Scribd.

- 2-Chloroacetamide (≥98.0% (HPLC)) - Amerigo Scientific. (n.d.). Amerigo Scientific.

- Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016, February 3). Springer.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - NIH. (n.d.). National Institutes of Health.

- N-Methylacetamide - Wikipedia. (n.d.). Wikipedia.

- This compound (96-30-0) - Chemchart. (n.d.). Chemchart.

- UNIFAC - Wikipedia. (n.d.). Wikipedia.

- Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Request PDF. (2016, February 3). ResearchGate.

- COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). SCM.

- Prediction of Solubility with COSMO-RS - Zenodo. (n.d.). Zenodo.

- (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE - Proceedings. (n.d.). AIChE.

- New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory | Request PDF. (n.d.). ResearchGate.

- N-Methylacetamide | C3H7NO | CID 6582 - PubChem. (n.d.). PubChem.

- This compound | C3H6ClNO | CID 66773 - PubChem. (n.d.). PubChem.

Sources

- 1. zenodo.org [zenodo.org]

- 2. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 3. ijche.com [ijche.com]

- 4. iupac.org [iupac.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Acetamide - Wikipedia [en.wikipedia.org]

- 7. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 8. 2-クロロアセトアミド ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Chloroacetamide (≥98.0% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 10. Page loading... [wap.guidechem.com]

- 11. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 12. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Probing the dynamics of N-methylacetamide in methanol via ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. N-Methylacetamide CAS#: 79-16-3 [m.chemicalbook.com]

- 15. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scm.com [scm.com]

- 17. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UNIFAC - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

2-Chloro-N-methylacetamide synthesis from chloroacetyl chloride and methylamine

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methylacetamide

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries.[1][2] The synthesis is achieved via the nucleophilic acyl substitution of chloroacetyl chloride with methylamine. This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols, outlines critical safety and handling procedures, and discusses methods for analytical characterization of the final product. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory and process chemistry applications.

Introduction: Significance and Application

This compound is a vital chemical building block, most notably serving as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its applications include the preparation of the antipsychotic drug Lumateperone and the insecticide Dimethoate.[1] The molecule's structure, featuring a reactive C-Cl bond and an amide functional group, makes it a versatile precursor for further chemical transformations.

The reaction between chloroacetyl chloride and methylamine is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[4][5][6] The efficiency, scalability, and economic viability of this synthesis are paramount, making a thorough understanding of the process chemistry essential for professionals in drug development and chemical manufacturing.

Reaction Mechanism and Process Chemistry

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][7]

Core Reaction: CH₃NH₂ (Methylamine) + ClCOCH₂Cl (Chloroacetyl Chloride) → CH₃NHCOCH₂Cl (this compound) + HCl (Hydrogen Chloride)

Causality of Experimental Choices

-

Temperature Control: The reaction is highly exothermic.[6] Maintaining a low temperature (typically -20°C to 5°C) during the addition of chloroacetyl chloride is critical.[1] This prevents uncontrolled temperature escalation, which can lead to side reactions such as the hydrolysis of chloroacetyl chloride by aqueous solvents or the formation of di-acylated byproducts.[8]

-

Role of the Base: Hydrochloric acid is generated as a byproduct. This strong acid will protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is essential.[4][6] Common strategies include:

-

Using Excess Methylamine: Employing a stoichiometric excess (2 to 4 equivalents) of methylamine allows it to act as both the nucleophile and the acid scavenger.[1] This is often the most straightforward method.

-

Adding an Inorganic Base: In a biphasic system, an aqueous solution of a base like sodium hydroxide (NaOH) can be used to neutralize the HCl.[4]

-

Using a Tertiary Amine: A non-nucleophilic organic base like triethylamine (TEA) can be added to the reaction in an aprotic organic solvent to sequester the HCl.[8][9]

-

-

Solvent Selection: The choice of solvent depends on the chosen base and workup procedure.

-

Water: When using aqueous methylamine solutions, water is the primary solvent. The product is typically extracted into an organic solvent like dichloromethane (DCM) after the reaction.[1]

-

Aprotic Organic Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used when employing organic bases like triethylamine, which can offer better control and potentially higher yields.[8][10][11]

-

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a synthesis of common laboratory procedures, designed for robustness and high yield.[1]

Materials:

-

40% Methylamine in water (w/w)

-

Chloroacetyl chloride (>98% purity)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Ice-salt or dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: Equip a 250 mL three-neck flask with a stirrer, a thermometer, and a dropping funnel. Charge the flask with 55 mL (0.58 mol) of 40% aqueous methylamine solution and 50 mL of water.

-

Cooling: Immerse the flask in a cooling bath and bring the internal temperature down to -20°C with vigorous stirring.[1]

-

Reactant Addition: Slowly add 11.5 mL (0.145 mol) of chloroacetyl chloride dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below -15°C throughout the addition. [1]

-

Reaction: Once the addition is complete, allow the mixture to stir at -15°C for an additional 3-5 hours.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Workup & Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]

-

Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the desiccant.[1]

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield a solid crude product.[1]

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by vacuum distillation (boiling point: 84-90°C at 10 mmHg) to yield white crystals.[1]

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Data Summary

| Parameter | Value / Condition | Rationale |

| Chloroacetyl Chloride | 1.0 equivalent | Limiting reagent. |

| Methylamine (40% aq.) | 4.0 equivalents | Acts as both nucleophile and acid scavenger.[1] |

| Addition Temperature | -20°C to -15°C | Controls high exothermicity, minimizes side reactions.[1][6] |

| Reaction Time | 3 - 5 hours | Ensures reaction goes to completion.[1] |

| Extraction Solvent | Dichloromethane (DCM) | Good solubility for the product, immiscible with water.[1] |

| Typical Yield | 85-95% | High efficiency is expected with proper temperature control.[1] |

| Melting Point | 45-46°C | Key parameter for product identification and purity.[1] |

Hazard Analysis and Safety Precautions

This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.[12]

-

Chloroacetyl Chloride (CAS 79-04-9):

-

Hazards: Highly toxic if swallowed, inhaled, or in contact with skin.[12] Causes severe skin burns and eye damage.[13] Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[12][13]

-

Handling: Always handle in a chemical fume hood.[12] Wear compatible chemical-resistant gloves, safety goggles, and a face shield.[13][14] Store under an inert atmosphere (e.g., nitrogen) and away from moisture.[12]

-

Spills: Absorb with inert material (e.g., vermiculite). Do not use water for cleanup.[14]

-

-

Methylamine (CAS 74-89-5, as 40% aq. solution):

-

Hazards: Highly flammable liquid and vapor.[15] Toxic if inhaled and harmful if swallowed.[15] Causes severe skin burns and eye damage.[15][16]

-

Handling: Keep away from heat, sparks, and open flames.[15] Ensure all equipment is grounded.[17] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[15]

-

First Aid: In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation. Expected signals in CDCl₃ are: a broad singlet for the N-H proton (~6.6 ppm), a singlet for the -CH₂Cl protons (~4.06 ppm), and a doublet for the N-CH₃ protons (~2.87 ppm).[1]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the secondary amide (~1640 cm⁻¹), and C-Cl stretch (~780 cm⁻¹).

-

Melting Point Analysis: A sharp melting point in the expected range (45-46°C) is a strong indicator of purity.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the product (107.54 g/mol ).

Conclusion

The synthesis of this compound from chloroacetyl chloride and methylamine is a well-established and efficient transformation critical to the chemical and pharmaceutical industries. Success hinges on meticulous control of the reaction exotherm through low-temperature addition and effective neutralization of the HCl byproduct. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers and development professionals can reliably and safely produce this valuable chemical intermediate with high yield and purity.

References

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- NJ.gov. (n.d.). Right to Know Hazardous Substance Fact Sheet: CHLOROACETYL CHLORIDE.

- NJ.gov. (n.d.). Right to Know Hazardous Substance Fact Sheet: METHYLAMINE.

- International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- A facile amidation of chloroacetyl chloride using DBU. (n.d.).

- ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide....

- Quora. (2018, January 28). What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride?

- ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.)....

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijpsr.info [ijpsr.info]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Amide Synthesis [fishersci.it]

- 11. sphinxsai.com [sphinxsai.com]

- 12. chemtrack.org [chemtrack.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. nj.gov [nj.gov]

- 17. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Chloro-N-methylacetamide: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Halogenated Amide

2-Chloro-N-methylacetamide, a halogenated amide with the chemical formula C₃H₆ClNO, is a compound of significant interest in modern organic and medicinal chemistry. While its name might seem unassuming, this molecule serves as a critical building block and versatile intermediate in the synthesis of a range of more complex chemical entities. Its utility is most prominently highlighted in the pharmaceutical industry, where precision and reliability in synthetic pathways are paramount. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis and key applications, with a particular focus on its role in drug development. For the researcher and drug development professional, a thorough understanding of this intermediate is essential for the efficient and effective design of synthetic routes to novel therapeutic agents.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. These properties dictate the reaction conditions, purification methods, and handling procedures. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClNO | [1] |

| Molecular Weight | 107.54 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 45-46 °C | |

| Boiling Point | Approximately 218-220 °C | [2] |

| Density | Approximately 1.18 g/cm³ | [2] |

| Solubility | Soluble in water and organic solvents such as ethanol and acetone. | [2] |

| CAS Number | 96-30-0 | [1] |

| Beilstein Registry Number | 1740634 | [1] |

Historical Context and Discovery

The development of synthetic methodologies for forming amide bonds, such as the reaction of amines with acyl chlorides, provided the foundation for the preparation of a wide array of N-substituted acetamides. It is highly probable that this compound was first synthesized as part of systematic studies into the reactivity of chloroacetyl chloride with various primary and secondary amines. The earliest comprehensive documentation of this compound is found in the Beilstein Handbook of Organic Chemistry, where it is assigned the registry number 1740634.[1][4] This reference underscores its long-standing presence in the chemical literature, even if the specifics of its initial discovery are not widely cited.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the acylation of methylamine with chloroacetyl chloride.[5] This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Reaction Pathway

The overall reaction can be depicted as follows:

Sources

2-Chloro-N-methylacetamide reaction mechanism with nucleophiles

An In-Depth Technical Guide to the Reaction Mechanism of 2-Chloro-N-methylacetamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent widely utilized in organic synthesis. Its reactivity is characterized by the presence of a highly electrophilic α-carbon, rendered susceptible to nucleophilic attack by the adjacent electron-withdrawing amide group and the presence of a good leaving group, chloride. This guide provides an in-depth exploration of the core reaction mechanisms governing the interaction of this compound with a range of nucleophiles. We will dissect the predominant S(_N)2 pathway, elucidate the critical factors influencing reaction outcomes—such as nucleophile identity, solvent effects, and basicity—and provide field-proven experimental protocols for key transformations. This document is intended to serve as a comprehensive resource for researchers leveraging this important synthetic building block.

The Electrophilic Nature of this compound

This compound (C₃H₆ClNO) possesses a distinct chemical architecture that dictates its reactivity.[1][2] The molecule features a reactive C-Cl bond on the carbon alpha to a carbonyl group.[3][4] This arrangement makes the α-carbon a prime target for nucleophilic substitution. The electron-withdrawing nature of the adjacent amide functionality polarizes the C-Cl bond, increasing the partial positive charge on the carbon and making it more electrophilic. Consequently, a wide array of nucleophiles can displace the chloride ion, making this compound a valuable precursor for introducing the N-methylacetamido moiety into various molecular scaffolds.[4][5] This reactivity is central to its application in the synthesis of pharmaceuticals and other fine chemicals.[4][6]

The Core Reaction Mechanism: A Bimolecular Nucleophilic Substitution (S(_N)2) Pathway

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon simultaneously as the chloride leaving group departs.[7][8][9]

Key characteristics of the S(_N)2 mechanism include:

-

Concerted Reaction: Bond formation between the nucleophile and the carbon, and bond cleavage between the carbon and the leaving group, occur in a single, fluid step.[8][9]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (180° to the C-Cl bond).[8][10] This trajectory is necessary to minimize steric hindrance and electrostatic repulsion between the electron-rich nucleophile and the leaving group.[8]

-

Inversion of Stereochemistry: If the α-carbon is a chiral center, the S(_N)2 reaction results in a predictable inversion of its stereochemical configuration, an effect known as Walden inversion.[10]

-

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the electrophile (this compound) and the nucleophile.[9][11][12] The rate law is expressed as: Rate = k[C₃H₆ClNO][Nu⁻].[11] Doubling the concentration of either reactant will double the reaction rate.[11][13]

Sources

- 1. This compound | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spcmc.ac.in [spcmc.ac.in]

Theoretical Perspectives on the Reactivity of 2-Chloro-N-methylacetamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of 2-Chloro-N-methylacetamide, a key intermediate in pharmaceutical and chemical synthesis.[1] By integrating principles of computational chemistry with established experimental observations for analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the factors governing the reactivity of this versatile molecule. We will delve into the electronic structure, mechanistic pathways of nucleophilic substitution and hydrolysis, and the subtle interplay of conformational dynamics and intermolecular forces that dictate its chemical behavior. This guide also presents validated experimental protocols for the synthesis and kinetic analysis of haloacetamide reactions, providing a robust framework for practical application and further investigation.

Introduction: The Significance of this compound in Synthesis

This compound (C₃H₆ClNO) is a bifunctional molecule that has garnered significant attention as a versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from the presence of two key reactive sites: an electrophilic carbon atom attached to a chlorine leaving group and an amide functionality. This dual reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a valuable precursor for the synthesis of diverse biologically active compounds.[1]

The core of this compound's reactivity lies in the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion. This classic S_N2 reaction is a cornerstone of its synthetic applications, enabling the formation of new carbon-heteroatom bonds. Understanding the theoretical underpinnings of this reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Molecular Structure and Electronic Profile

The reactivity of this compound is intrinsically linked to its molecular and electronic structure. The molecule consists of a central acetamide core with a chlorine atom substituting one of the methyl protons and a methyl group on the nitrogen atom.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClNO | PubChem[2] |

| Molecular Weight | 107.54 g/mol | PubChem[2] |

| CAS Number | 96-30-0 | NIST[3] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CNC(=O)CCl | PubChem[2] |

The key to its reactivity is the polarization of the C-Cl bond, where the high electronegativity of the chlorine atom withdraws electron density from the adjacent carbon, rendering it electrophilic and susceptible to attack by nucleophiles. The amide group, while generally considered a poor leaving group, influences the overall electronic environment of the molecule.

Theoretical Analysis of Nucleophilic Substitution Reactivity

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) reaction.[4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.

The S_N2 Mechanism: A Computational Perspective

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the S_N2 mechanism of haloacetamides. A quantum mechanical (QM) analysis comparing the reactivity of N,N-dimethyl chloroacetamide and N-methyl chloroacetamide with a cysteine surrogate (methyl thiolate) offers a compelling model for understanding the reactivity of our target molecule.[5]

This study revealed that the reaction of N-methyl chloroacetamide has a significantly higher energy barrier (~10 kcal/mol) compared to its N,N-dimethylated counterpart.[5] The key differentiating factor is the presence of the N-H proton in this compound.

As the nucleophile approaches the electrophilic carbon, it forms a hydrogen bond with the amide N-H proton.[5] While hydrogen bonding can sometimes stabilize transition states, in this case, it stabilizes the reactant complex at an early stage. For the nucleophilic substitution to proceed to the transition state, this hydrogen bond must be broken, which requires a significant energy input and thus increases the overall activation energy.[5] This finding is crucial for understanding and predicting the reactivity of this compound with various nucleophiles.

Influence of the Halogen Leaving Group

The nature of the halogen atom plays a critical role in the reactivity of haloacetamides. The reactivity trend follows the order: Iodoacetamide > Bromoacetamide > Chloroacetamide.[6] This trend is attributed to the strength of the carbon-halogen bond and the stability of the leaving halide ion. The C-I bond is the weakest and longest, making iodide the best leaving group. Conversely, the C-Cl bond is the strongest, making chloride a poorer leaving group and chloroacetamides the least reactive in this series.[6]

| Haloacetamide | Relative Reactivity |

| Iodoacetamide | Highest |

| Bromoacetamide | Intermediate |

| Chloroacetamide | Lowest |

Hydrolysis of this compound: A Theoretical Examination

The hydrolysis of the amide bond in this compound is another important reaction, particularly in the context of its stability and degradation pathways. Both acid- and base-catalyzed hydrolysis are possible.

Base-Catalyzed Hydrolysis

Theoretical studies on the base-catalyzed hydrolysis of N-methylacetamide provide a valuable framework for understanding this process. The reaction is proposed to proceed through a two-step mechanism:

-

Formation of a tetrahedral intermediate: A hydroxide ion attacks the carbonyl carbon of the amide.

-

Breakdown of the intermediate: The tetrahedral intermediate collapses to form a carboxylate and methylamine.

Computational studies have shown that the second step, the breakdown of the tetrahedral intermediate, is the rate-determining step.[7] The presence of solvent water molecules plays a crucial role in stabilizing the transition states through hydrogen bonding. Theoretical calculations for the base-catalyzed hydrolysis of N-methylacetamide have estimated the free energy barrier to be in good agreement with experimental values.[8]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule. The exact mechanism and rate-determining step can vary depending on the specific amide and reaction conditions.

Experimental Protocols for Synthesis and Reactivity Studies

To complement the theoretical discussions, this section provides established protocols for the synthesis of this compound and for conducting kinetic analyses of its reactions. These protocols are based on methodologies reported for similar haloacetamides and can be adapted for specific research needs.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from chloroacetyl chloride and methylamine.[9]

Materials:

-

Chloroacetyl chloride

-

40% Methylamine aqueous solution

-

Dichloromethane

-

Anhydrous calcium chloride

-

Water

Procedure:

-

In a reaction vessel, combine 55 mL (0.58 mol) of 40% methylamine aqueous solution and 50 mL of water.

-

Cool the solution to -20°C.

-

Slowly add 11.5 mL (0.145 mol) of chloroacetyl chloride dropwise, maintaining the temperature at -20°C.

-